molecular formula C18H18N2O6 B045519 Nitrendipine M (dehydro) CAS No. 89267-41-4

Nitrendipine M (dehydro)

Numéro de catalogue: B045519
Numéro CAS: 89267-41-4
Poids moléculaire: 358.3 g/mol
Clé InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nitrendipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization to form the dihydropyridine ring . The preparation of nitrendipine M (dehydro) involves further dehydrogenation of nitrendipine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms .

Industrial Production Methods

Industrial production of nitrendipine typically involves large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Analyse Des Réactions Chimiques

Types of Reactions

Nitrendipine M (dehydro) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitrendipine derivatives with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Pharmacological Applications

Nitrendipine M is primarily utilized for its antihypertensive properties. It functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure. Its efficacy has been demonstrated in various clinical studies:

  • Hypertension Management : Nitrendipine has shown effectiveness in treating severe hypertension, with studies indicating comparable blood pressure reductions when used in combination with other antihypertensive agents .
  • Cardiovascular Protection : The compound exhibits protective effects against cardiac hypertrophy and ischemia, making it a candidate for further research into cardiovascular diseases .

Metabolic Profiles

The metabolism of nitrendipine is crucial for understanding its pharmacokinetics and potential interactions:

  • Bioavailability : Nitrendipine has a low oral bioavailability (10-20%) due to significant first-pass metabolism. This necessitates the exploration of alternative delivery methods to enhance its therapeutic efficacy .
  • Metabolites : Research has detailed the metabolic pathways involved in the breakdown of nitrendipine, highlighting the role of cytochrome P450 enzymes. Understanding these pathways can aid in predicting drug interactions and optimizing dosing regimens .

Innovative Drug Delivery Systems

Recent advancements have focused on improving the delivery of nitrendipine to enhance its bioavailability and therapeutic effects:

  • Solid Lipid Nanoparticles (SLNs) : Studies have investigated the encapsulation of nitrendipine within SLNs, which can improve its release profile and stability compared to traditional formulations. This method shows promise for enhancing oral bioavailability and reducing side effects associated with peak plasma concentrations .
  • Nanocarrier Systems : The development of nanocarrier systems for targeted delivery is an area of ongoing research. These systems aim to deliver nitrendipine directly to affected tissues, potentially increasing local concentrations while minimizing systemic exposure.

Case Studies and Clinical Trials

Several case studies have documented the clinical applications and outcomes associated with nitrendipine treatment:

  • Case Study 1 : A study involving 114 patients indicated that those treated with nitrendipine experienced significant reductions in blood pressure with manageable side effects, reinforcing its utility in clinical practice .
  • Clinical Trials : Ongoing clinical trials are assessing the long-term efficacy and safety profiles of nitrendipine in diverse populations, including those with comorbid conditions such as diabetes and heart failure.

Comparative Analysis Table

The following table summarizes key properties and applications of nitrendipine M compared to other dihydropyridine derivatives:

Property/CompoundNitrendipine MAmlodipineNifedipine
Bioavailability10-20%60-65%30-40%
MechanismCalcium channel blockerCalcium channel blockerCalcium channel blocker
Primary UseHypertensionHypertension & AnginaHypertension & Angina
MetabolismCYP3A4CYP3A4CYP3A4
Side EffectsEdema, FlushingEdemaFlushing

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Nitrendipine M (dehydro) is unique due to its specific dehydrogenated structure, which may confer distinct pharmacological properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Nitrendipine M (dehydro) is a derivative of nitrendipine, a well-known dihydropyridine calcium channel blocker primarily used for managing hypertension. This article delves into the biological activity of Nitrendipine M (dehydro), exploring its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Overview

Nitrendipine M (dehydro) retains some biological activity akin to its parent compound, nitrendipine. It functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle and cardiac muscle cells. By inhibiting the influx of calcium ions, it promotes vasodilation and lowers blood pressure, making it a crucial agent in cardiovascular therapy.

Target Mechanism : Nitrendipine M (dehydro) binds to voltage-gated L-type calcium channels, preventing calcium from entering the cells. This inhibition leads to relaxation of vascular smooth muscle and decreased contractility in cardiac muscle.

Pharmacokinetics : After oral administration, nitrendipine is absorbed in the gastrointestinal tract and metabolized in the liver. The pharmacokinetic profile indicates that the compound reaches systemic circulation effectively, influencing its therapeutic efficacy.

Nitrendipine M (dehydro) exhibits significant biochemical interactions:

  • Calcium Channel Inhibition : It effectively blocks calcium currents through voltage-dependent channels, influencing cellular excitability and contractility.
  • Molecular Interactions : The compound's interactions with biomolecules can alter gene expression related to calcium signaling pathways.

Chemical Reactions

Nitrendipine M (dehydro) undergoes various chemical reactions:

  • Oxidation : The dehydrogenation process represents an oxidation reaction.
  • Reduction and Substitution : The compound can be reduced back to nitrendipine or modified through nucleophilic/electrophilic substitutions.

Case Study 1: Efficacy in Hypertension Management

A clinical study evaluated the efficacy of nitrendipine and its derivatives in patients with essential hypertension. The results indicated a significant reduction in systolic blood pressure among users of nitrendipine compared to non-users. The average decrease in systolic blood pressure was approximately 3.50 mmHg with a confidence interval indicating statistical significance .

Case Study 2: Adverse Effects and Drug Interactions

Another case involved a patient experiencing complete atrioventricular block while on azelnidipine and simvastatin. The interaction between these drugs raised concerns about their combined effects on calcium channel metabolism. This case highlights the importance of monitoring patients on calcium channel blockers for potential adverse events related to drug interactions .

Research Findings

Recent studies have focused on the broader implications of calcium channel blockers like Nitrendipine M (dehydro) in treating cardiovascular diseases and neurodegenerative disorders. Research indicates that modulation of calcium channels can have therapeutic benefits beyond hypertension, including potential applications in conditions like Alzheimer's disease due to the role of calcium signaling in neuronal health.

Summary Table of Biological Activity

Property Details
Chemical Structure C18H18N2O6
Mechanism of Action Inhibition of L-type calcium channels
Primary Use Antihypertensive agent
Pharmacokinetics Oral absorption; hepatic metabolism
Biochemical Effects Alters cellular excitability; gene expression
Clinical Efficacy Significant reduction in blood pressure

Propriétés

IUPAC Name

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVABIPGJLMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237599
Record name Bay-m 4786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89267-41-4
Record name Bay-m 4786
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bay-m 4786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.